

Synthesis of Triphenyl(phenylethynyl)tin: A Technical Guide

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Compound of Interest

Compound Name: Triphenyl phenylethynyl tin

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This guide provides a comprehensive overview of the synthesis of triphenyl(phenylethynyl)tin, an organotin compound with potential applications in organic synthesis and materials science. The document details the necessary reagents, experimental protocol, and characterization data, presented in a format tailored for professionals in the chemical and pharmaceutical sciences.

Core Synthesis Strategy

The primary route for the synthesis of triphenyl(phenylethynyl)tin involves the coupling of a triphenyltin halide, typically triphenyltin chloride, with a phenylacetylide nucleophile. This reaction, a common method for the formation of carbon-tin bonds, leverages the high reactivity of the organometallic acetylide towards the electrophilic tin center. The phenylacetylide reagent is typically generated in situ by the deprotonation of phenylacetylene with a strong base, such as an organolithium reagent or sodium amide.

Quantitative Data Summary

The following table summarizes the key quantitative data associated with the synthesis and characterization of triphenyl(phenylethynyl)tin and its precursors.

Compound	Molecular Formula	Molar Mass (g/mol)	Melting Point (°C)	Key Spectroscopic Data
Triphenyltin Chloride	C ₁₈ H ₁₅ ClSn	385.47	104-106	-
Phenylacetylene	C ₈ H ₆	102.13	-45	-
n-Butyllithium	C ₄ H ₉ Li	64.06	-76	-
Triphenyl(phenylethynyl)tin	C ₂₆ H ₂₀ Sn	451.15	69-71	¹ H NMR (CDCl ₃ , δ, ppm): 7.2-7.8 (m, 20H, aromatic protons). ¹¹⁹ Sn NMR (CDCl ₃ , δ, ppm): -143.2.

Experimental Protocol

This section provides a detailed methodology for the synthesis of triphenyl(phenylethynyl)tin, based on established procedures in organotin chemistry.

Materials and Reagents:

- Triphenyltin chloride (Ph₃SnCl)
- Phenylacetylene (PhC≡CH)
- n-Butyllithium (n-BuLi) in hexanes (typically 1.6 M or 2.5 M solution)
- Anhydrous diethyl ether (Et₂O) or tetrahydrofuran (THF)
- Anhydrous hexane
- Saturated aqueous ammonium chloride (NH₄Cl) solution
- Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

- Argon or Nitrogen gas for inert atmosphere

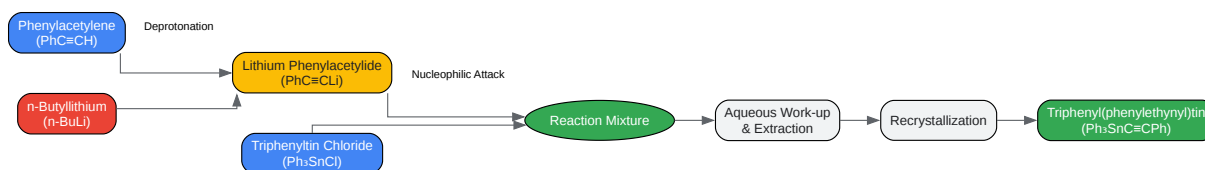
Procedure:

- Preparation of Lithium Phenylacetylide:
 - A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen or argon inlet is charged with phenylacetylene (1.0 equivalent) dissolved in anhydrous diethyl ether or THF.
 - The solution is cooled to 0 °C in an ice bath.
 - A solution of n-butyllithium in hexanes (1.0 equivalent) is added dropwise to the stirred solution of phenylacetylene via the dropping funnel over a period of 30 minutes.
 - After the addition is complete, the reaction mixture is stirred at 0 °C for an additional hour to ensure complete formation of lithium phenylacetylide.
- Reaction with Triphenyltin Chloride:
 - In a separate flame-dried flask under an inert atmosphere, triphenyltin chloride (1.0 equivalent) is dissolved in anhydrous diethyl ether or THF.
 - The solution of lithium phenylacetylide prepared in the previous step is then added dropwise to the triphenyltin chloride solution at 0 °C.
 - After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 2-4 hours.
- Work-up and Purification:
 - The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride.
 - The organic layer is separated, and the aqueous layer is extracted with diethyl ether (3 x 50 mL).

- The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate or sodium sulfate, and filtered.
- The solvent is removed under reduced pressure to yield the crude product.
- The crude product is purified by recrystallization from a suitable solvent system, such as hexane or a mixture of hexane and diethyl ether, to afford pure triphenyl(phenylethynyl)tin as a white crystalline solid.

Visualizing the Synthesis Workflow

The following diagram illustrates the key steps in the synthesis of triphenyl(phenylethynyl)tin.



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Caption: Synthetic pathway for triphenyl(phenylethynyl)tin.

This guide provides a foundational understanding for the synthesis of triphenyl(phenylethynyl)tin. Researchers are encouraged to consult the primary literature for further details and to adapt the procedure as necessary for their specific experimental context. As with all organotin compounds, appropriate safety precautions should be taken, including working in a well-ventilated fume hood and using personal protective equipment.

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